1,4-Bis(chloromethyl)naphthalene
Overview
Description
1,4-Bis(chloromethyl)naphthalene is an organic compound with the molecular formula C12H10Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Mechanism of Action
Target of Action
It has been reported that the compound exhibits antifungal and antibacterial properties , suggesting that it may interact with targets in these organisms.
Mode of Action
The compound’s structure, particularly the presence of chloromethyl groups, may play a role in its interaction with its targets . The naphthalene portion of the molecule is slightly twisted due to C8 – H — Cl* bonding . This bonding leads to an uneven distribution of electrons on magnetically equivalent carbons .
Biochemical Pathways
Given its reported antifungal and antibacterial properties , it can be inferred that the compound may interfere with essential biochemical pathways in these organisms.
Result of Action
The compound has been reported to exhibit antifungal and antibacterial properties , suggesting that it may exert a cytotoxic effect on these organisms.
Preparation Methods
The synthesis of 1,4-Bis(chloromethyl)naphthalene typically involves the chloromethylation of naphthalene. One common method is the Blanc chloromethylation, which uses paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride (ZnCl2) or arsenic chloride (AsCl3). The reaction is usually carried out in solvents like glacial acetic acid or diethyl ether at elevated temperatures (60-90°C) to achieve high yields .
Chemical Reactions Analysis
1,4-Bis(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Polymerization: It is used as a reactant to prepare fluorescent polymers and oligomers.
Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(chloromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds and polymers.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is used in the production of fluorescent materials and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
1,4-Bis(chloromethyl)naphthalene can be compared with other chloromethylated naphthalene derivatives, such as 1,5-Bis(chloromethyl)naphthalene. While both compounds have similar chemical properties, their reactivity and applications may differ due to the position of the chlorine atoms on the naphthalene ring. For example, this compound is more commonly used in polymer synthesis, whereas 1,5-Bis(chloromethyl)naphthalene may have different reactivity patterns .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it a valuable building block for synthesizing a wide range of organic compounds and materials.
Properties
IUPAC Name |
1,4-bis(chloromethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIHHEJEQAQZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216045 | |
Record name | Naphthalene, 1,4-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6586-89-6 | |
Record name | Naphthalene, 1,4-bis(chloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6586-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1,4-bis(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6586-89-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,4-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the chlorine atoms in 1,4-bis(chloromethyl)naphthalene?
A1: The chlorine atoms in this compound adopt a specific conformation relative to the naphthalene ring. The torsion angles Cr—Cr—Cm—Cl around the Cm—Cr bonds are -104.1° (4) and -101.9° (4), where Cm represents a methylene carbon and Cr represents a ring carbon atom []. This indicates that the chlorine atoms are oriented in a non-planar fashion with respect to the naphthalene ring.
Q2: How do the molecules of this compound interact in the solid state?
A2: In the crystal lattice, this compound molecules related by translation along the b-axis stack together. This stacking arises from π–π interactions between the aromatic rings of neighboring molecules. Specifically, interactions occur between both unsubstituted and substituted rings, with a centroid-to-centroid distance of 3.940 Å [].
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